molecular formula C10H12ClNO2 B12962822 (S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide

(S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide

Cat. No.: B12962822
M. Wt: 213.66 g/mol
InChI Key: HKCYBUFNFMKWDB-ZETCQYMHSA-N
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Description

(S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide is a chiral compound with a molecular formula of C10H12ClNO2 It is a derivative of benzamide, featuring a chloro substituent at the para position and a hydroxypropan-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of (S)-1-hydroxypropan-2-amine, which is obtained from the reduction of (S)-1-hydroxypropan-2-one using a suitable reducing agent such as sodium borohydride.

    Formation of Benzamide Derivative: The (S)-1-hydroxypropan-2-amine is then reacted with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 4-chloro-n-(1-oxopropan-2-yl)benzamide.

    Reduction: 4-chloro-n-(1-hydroxypropan-2-yl)aniline.

    Substitution: 4-methoxy-n-(1-hydroxypropan-2-yl)benzamide.

Scientific Research Applications

(S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide involves its interaction with specific molecular targets. The hydroxypropan-2-yl group allows the compound to form hydrogen bonds with target proteins, while the chloro substituent enhances its binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-amino-n-(1-hydroxypropan-2-yl)benzamide: Similar structure but with an amino group instead of a chloro group.

    4-methoxy-n-(1-hydroxypropan-2-yl)benzamide: Similar structure but with a methoxy group instead of a chloro group.

Uniqueness

(S)-4-chloro-n-(1-hydroxypropan-2-yl)benzamide is unique due to the presence of the chloro substituent, which can significantly influence its chemical reactivity and biological activity. The chiral center at the hydroxypropan-2-yl group also adds to its uniqueness, as it can exist in different enantiomeric forms with distinct properties.

Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

4-chloro-N-[(2S)-1-hydroxypropan-2-yl]benzamide

InChI

InChI=1S/C10H12ClNO2/c1-7(6-13)12-10(14)8-2-4-9(11)5-3-8/h2-5,7,13H,6H2,1H3,(H,12,14)/t7-/m0/s1

InChI Key

HKCYBUFNFMKWDB-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CO)NC(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CC(CO)NC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

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